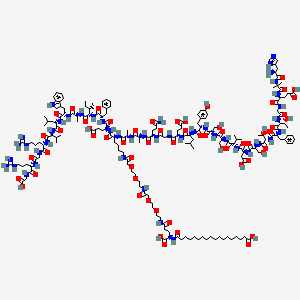
Ethyl 2-aminopyrimidine-4-carboxylate
Descripción general
Descripción
Ethyl 2-aminopyrimidine-4-carboxylate is a chemical compound that belongs to the class of aminopyrimidines, which are known for their presence in nucleic acids and various biological activities. The compound's derivatives have been extensively studied due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through various methods. For instance, ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were synthesized by nucleophilic substitution reactions, showcasing the versatility of the pyrimidine ring in undergoing functionalization . Similarly, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were prepared by the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives . These methods highlight the reactivity of the pyrimidine ring and its ability to form various substituted derivatives.
Molecular Structure Analysis
The molecular structure of this compound derivatives can be elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, revealing an orthorhombic space group and the presence of an intramolecular N–H...O hydrogen bond . These structural analyses are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
This compound derivatives can undergo a variety of chemical reactions. The reaction of ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates with 2-chloropyrimidine led to the formation of isoxazolones with pyrimidine rings, which could be rearranged to imidazopyrimidine derivatives . Additionally, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate produced ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates, demonstrating the reactivity of the pyrimidine ring towards cyclocondensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can be characterized by various analytical techniques. For instance, the synthesized compounds can be evaluated for their antioxidant activity using assays such as DPPH and hydroxy radical induced DNA strand scission assays . The thermal stability can be assessed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . These properties are important for the potential application of these compounds in pharmaceuticals and other industries.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Ethyl 2-aminopyrimidine-4-carboxylate and its derivatives are significant in the field of medicinal chemistry. These compounds have been explored for their potential in various pharmacological activities. For instance, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, prepared by reacting ethyl 2-chloroacetoacetate with some 2-aminopyrimidines, were evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1984). Similarly, certain mercapto- and aminopyrimidine derivatives showed potential antimicrobial activity against pathogenic microorganisms (El-kerdawy et al., 1990).
Chemical Synthesis and Structure
In chemical synthesis, these compounds are pivotal in creating novel molecular structures. For example, under microwave irradiation and solvent-free conditions, ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates reacted to yield novel pyrimido[1,2-a]pyrimidines, demonstrating a pathway for regioselective synthesis (Eynde et al., 2001). Another study showed the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate to give ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates, further advancing the possibilities in heterocyclic compound synthesis (Masevičius et al., 2009).
Antimicrobial and Antioxidant Activities
This compound derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, a study synthesized various pyrimidine glycosides, which were screened for antimicrobial activity (El‐Sayed et al., 2008). Additionally, novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were synthesized and showed promising antioxidant activity (Asha et al., 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 2-aminopyrimidine-4-carboxylate is a chemical compound that has been found to have potential antitrypanosomal and antiplasmodial activities . This suggests that its primary targets could be the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum .
Mode of Action
It is suggested that the compound interacts with its targets, leading to their inhibition or destruction
Biochemical Pathways
It is suggested that the compound may interfere with the life cycle ofTrypanosoma brucei rhodesiense and Plasmodium falciparum, thereby exerting its antitrypanosomal and antiplasmodial effects .
Result of Action
The result of this compound’s action is the potential inhibition or destruction of Trypanosoma brucei rhodesiense and Plasmodium falciparum, which could lead to the alleviation of symptoms associated with sleeping sickness and malaria, respectively .
Propiedades
IUPAC Name |
ethyl 2-aminopyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCALRCXLGUQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729330 | |
| Record name | Ethyl 2-aminopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916056-77-4 | |
| Record name | Ethyl 2-amino-4-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916056-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-aminopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Iodoimidazo[1,2-a]pyridine](/img/structure/B3030450.png)











